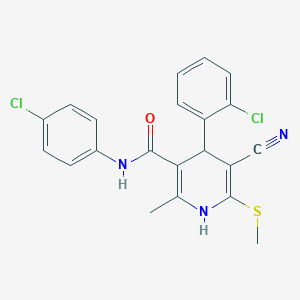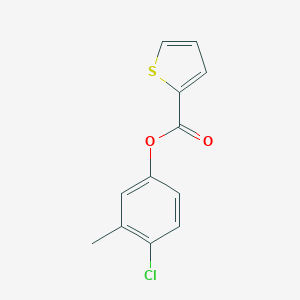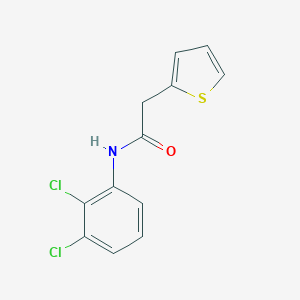
4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a dihydropyridine derivative, which is a class of compounds known for their wide range of biological activities. Dihydropyridines are often used in medicine, particularly in the treatment of angina and hypertension .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dihydropyridine core, with various substituents including cyano, methyl, and methylsulfanyl groups, as well as two chlorophenyl groups. These groups would likely have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the cyano group could increase its polarity .Wissenschaftliche Forschungsanwendungen
Environmental Impact of Chlorophenyl Compounds
Chlorophenols and Environmental Toxicity : Chlorophenols, including 2-chlorophenol and 4-chlorophenol, have been evaluated for their impact on the aquatic environment. These compounds exhibit moderate to considerable toxicity towards mammalian and aquatic life upon long-term exposure. Their persistence in the environment can vary, with bioaccumulation expected to be low. A notable feature of chlorophenols is their significant organoleptic effect, impacting water quality and aquatic life (Krijgsheld & Gen, 1986).
Chemical Analysis and Fate of Related Compounds
Isomer Analysis in Environmental Studies : The analysis of isomeric composition, including DDT isomers influenced by environmental processes such as biotransformation, provides insights into emission source apportionment and environmental stability. Such studies highlight the importance of detailed chemical analysis in understanding the environmental impact and fate of complex organic pollutants (Ricking & Schwarzbauer, 2012).
Applications in Synthetic Organic Chemistry
Synthesis and Applications of 1,4-Dihydropyridines : Research into 1,4-dihydropyridines, a class of nitrogen-containing heterocyclic compounds, has shown their significance in drugs and synthetic organic chemistry. Atom economy reactions are highlighted as efficient and environmentally benign methods for the synthesis of bioactive 1,4-dihydropyridines. This underlines the potential for using complex dihydropyridines in developing biologically active compounds (Sohal, 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3OS/c1-12-18(20(27)26-14-9-7-13(22)8-10-14)19(15-5-3-4-6-17(15)23)16(11-24)21(25-12)28-2/h3-10,19,25H,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSVRNKVLLWKFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B408340.png)

![(E)-3-(3,4-dimethoxyphenyl)-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B408342.png)
![N-{4-[(4-iodobenzoyl)amino]phenyl}-2-furamide](/img/structure/B408343.png)
![6-(4-Chlorophenyl)benzo[a]phenazin-5-yl propanoate](/img/structure/B408345.png)

![2-Chloro-1-(chloromethyl)ethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate](/img/structure/B408349.png)
![Tridecyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B408350.png)
![Pentyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B408351.png)


![N-(4-bromophenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B408355.png)

